molecular formula C18H19ClN2O4S B2486984 1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 921907-60-0

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No. B2486984
CAS RN: 921907-60-0
M. Wt: 394.87
InChI Key: BRMQZSKXWDEQBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves catalyzed reactions with specific chlorophenyl and dichlorophenyl derivatives. For instance, methanesulfonic acid catalyzed reactions produce various five-membered ketals and their corresponding methanesulfonates, which rapidly cyclize to form complex structures. Base-catalyzed ring openings and acid-catalyzed hydrolyses further modify these structures, indicating the versatility and reactivity of sulfonamide-based compounds in synthetic chemistry (Upadhyaya et al., 1997).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including those related to our compound of interest, demonstrates significant variation in bond parameters and conformations. For example, the N-H bond orientation varies across different derivatives, influencing the overall molecular geometry. These structural insights are crucial for understanding the reactivity and potential applications of such compounds (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide derivatives are complex, with the formation of different products depending on the reactants and conditions. For example, the reaction of sulfonamides with bis-electrophilic phenols can lead to novel [1,4]oxazepine-based sulfonamides, which exhibit strong inhibition against specific enzymes, indicating the potential for pharmaceutical applications (Sapegin et al., 2018).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as their solubility, melting points, and stability, are essential for their practical applications. For instance, methanesulfonic acid salt forms of specific pharmaceutical ingredients indicate the importance of sulfonamide derivatives in drug formulation and delivery systems (Eberlin, Eddleston, & Frampton, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, interaction with other molecules, and potential for forming various derivatives, highlight the versatility of sulfonamide compounds. Studies on the interaction with mammalian enzymes and the synthesis of complex derivatives underscore the broad range of chemical behaviors and applications of these compounds (Temperini et al., 2008).

Scientific Research Applications

Structural and Molecular Analysis

The compound has been the subject of structural and molecular analysis to understand its properties better. Studies have focused on its molecular structure, spectroscopic characterization, and electronic interactions, emphasizing its potential for biological applications and corrosion inhibition. These insights come from comprehensive computational studies, including DFT calculations and analyses of NLO (Nonlinear Optical) and NBO (Natural Bond Orbital) properties, providing a deeper understanding of its molecular behavior and potential applications in various scientific fields (Wazzan, Al-Qurashi, & Faidallah, 2016).

Crystallographic Investigations

Crystallographic studies have provided valuable insights into the conformation and bond parameters of related sulfonamide structures, highlighting the significance of intermolecular interactions and molecular geometry. These findings are crucial for understanding the compound's behavior in different states and contribute to knowledge in fields like materials science and pharmaceuticals (Gowda, Foro, & Fuess, 2007).

Novel Molecular Synthesis

Research has also been conducted on the synthesis of novel molecular structures incorporating elements of the compound's structure. These studies explore the potential of these molecules in various applications, including their photophysical properties and implications in fields like organic electronics and photonics (Petrovskii et al., 2017).

Potential Biological Activities

There's a focus on synthesizing and studying novel benzimidazole-tethered oxazepine heterocyclic hybrids, indicating a potential interest in exploring these compounds for biological activities. Computational studies on these compounds, including NLO properties, provide insights into their possible applications in fields like medicinal chemistry and materials science (Almansour et al., 2016).

properties

IUPAC Name

1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-18(2)11-25-16-9-14(6-7-15(16)20-17(18)22)21-26(23,24)10-12-4-3-5-13(19)8-12/h3-9,21H,10-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMQZSKXWDEQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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